

Commercial Availability and Technical Guide for 1-Bromo-2-iodo-3-methoxybenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Bromo-2-iodo-3-methoxybenzene**

Cat. No.: **B059770**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, key properties, and potential applications of **1-Bromo-2-iodo-3-methoxybenzene** (CAS No. 450412-22-3). This versatile halogenated aromatic compound serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures.

Chemical Profile

1-Bromo-2-iodo-3-methoxybenzene, also known as 3-Bromo-2-iodoanisole, is a trifunctionalized benzene ring. The presence of three distinct functional groups—a bromine atom, an iodine atom, and a methoxy group—at specific positions (1, 2, and 3 respectively) offers a rich platform for selective chemical modifications. This makes it a sought-after intermediate in medicinal chemistry and materials science.[\[1\]](#)

Key Properties:

Property	Value	Reference
CAS Number	450412-22-3	[2]
Molecular Formula	C ₇ H ₆ BrIO	[2]
Molecular Weight	312.93 g/mol	
Physical Form	Solid	
Purity	Typically ≥95%	[2]
Storage Temperature	Room Temperature	
Synonyms	3-Bromo-2-iodoanisole	[2]

Commercial Availability and Suppliers

1-Bromo-2-iodo-3-methoxybenzene is commercially available from a number of chemical suppliers. The typical purity offered is around 95%. Below is a summary of some of the key suppliers and their product offerings.

Supplier	Product Name	CAS Number	Purity	Available Quantities
Sigma-Aldrich	1-Bromo-2-iodo-3-methoxybenzene	450412-22-3	95%	1 g, 5 g, 10 g
Fluorochem	3-Bromo-2-iodoanisole	450412-22-3	95%	100 mg, 250 mg, 5 g, 10 g, 25 g, 100 g
Apollo Scientific	3-Bromo-2-iodoanisole	450412-22-3	>95%	1 g, 5 g, 25 g
Biosynth	3-Bromo-2-iodoanisole	450412-22-3	min 95%	10 g

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **1-Bromo-2-iodo-3-methoxybenzene**. It is classified as harmful if swallowed and may cause skin and eye irritation.[3][4]

Hazard Statements:

- H302: Harmful if swallowed.[4]
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this compound.[5][6]

Experimental Protocols: Application in Suzuki-Miyaura Cross-Coupling

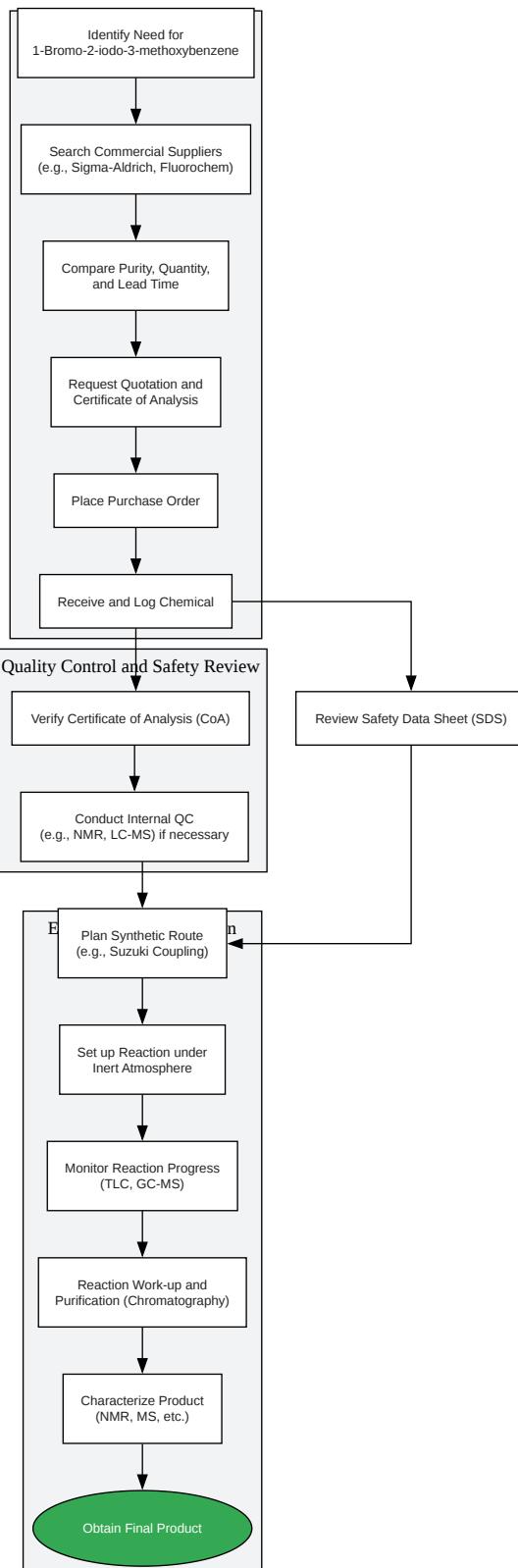
The differential reactivity of the C-I and C-Br bonds in **1-Bromo-2-iodo-3-methoxybenzene** makes it an excellent substrate for sequential cross-coupling reactions, such as the Suzuki-Miyaura coupling. The carbon-iodine bond is generally more reactive towards palladium-catalyzed cross-coupling than the carbon-bromine bond, allowing for selective functionalization.

Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for **1-Bromo-2-iodo-3-methoxybenzene**. This protocol is based on general procedures for similar aryl halides.[7][8]

Materials:

- **1-Bromo-2-iodo-3-methoxybenzene** (1.0 mmol, 1.0 equiv)
- Arylboronic acid (1.2 mmol, 1.2 equiv)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (0.02 mmol, 0.02 equiv)
- Triphenylphosphine (PPh_3) (0.08 mmol, 0.08 equiv)
- Potassium carbonate (K_2CO_3) (2.0 mmol, 2.0 equiv)
- Toluene (5 mL)
- Water (1 mL)

Procedure:

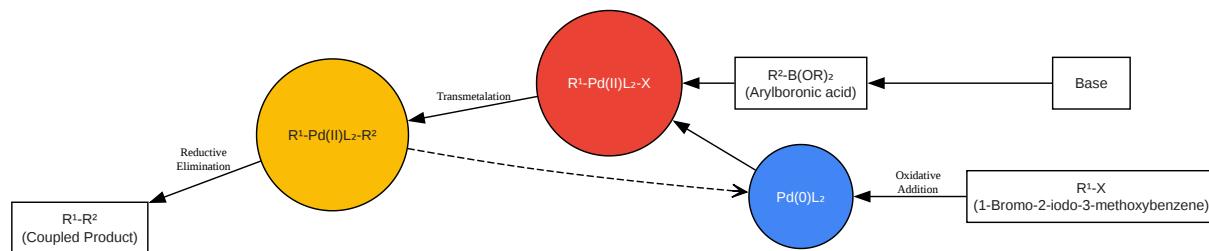

- To a flame-dried Schlenk flask containing a magnetic stir bar, add **1-Bromo-2-iodo-3-methoxybenzene**, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
- Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
- Add the degassed toluene and water to the flask via syringe.
- Heat the reaction mixture to 90 °C with vigorous stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
- Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

- Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na_2SO_4).
- Filter the mixture and concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Visualizations

Logical Workflow for Sourcing and Utilization

The following diagram illustrates a typical workflow for a researcher from sourcing **1-Bromo-2-iodo-3-methoxybenzene** to its final application in a synthesis project.



[Click to download full resolution via product page](#)

Caption: A logical workflow for sourcing, evaluating, and utilizing **1-Bromo-2-iodo-3-methoxybenzene**.

Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

[Click to download full resolution via product page](#)

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. fishersci.com [fishersci.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [Commercial Availability and Technical Guide for 1-Bromo-2-iodo-3-methoxybenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b059770#commercial-availability-and-suppliers-of-1-bromo-2-iodo-3-methoxybenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com